molecular formula C9H10N4OS B2824402 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013782-63-2

1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2824402
CAS No.: 1013782-63-2
M. Wt: 222.27
InChI Key: XAJKBVQYSAUIEC-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,5-dimethyl-substituted pyrazole core linked to a thiazole ring via an amide bond. The compound’s structure combines the rigidity of the pyrazole scaffold with the electron-rich thiazole moiety, which is often associated with diverse biological activities, including antimicrobial and kinase inhibitory properties.

Properties

IUPAC Name

1,5-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-6-5-7(12-13(6)2)8(14)11-9-10-3-4-15-9/h3-5H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJKBVQYSAUIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiazole Moiety: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.

    Formation of the Carboxamide Group: The final step involves the reaction of the thiazole-substituted pyrazole with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a research compound with the molecular formula C16H14N4O3SC_{16}H_{14}N_4O_3S and a molecular weight of 342.37. It typically has a purity of 95% and is useful in many research applications.

Properties

  • IUPAC Name: N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
  • InChI: InChI=1S/C16H14N4O3S/c1-9-5-11(19-20(9)2)15(21)18-16-17-12(7-24-16)10-3-4-13-14(6-10)23-8-22-13/h3-7H,8H2,1-2H3,(H,17,18,21)
  • InChI Key: DUBLMSUBGPNSTB-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
  • Molecular Formula: C16H14N4O3SC_{16}H_{14}N_4O_3S
  • Molecular Weight: 342.4 g/mol

Mechanism of Action

  • Target of Action: The primary targets of thiazole derivatives are not definitively identified. Thiazoles, which share a similar structure, have been found to interact with a wide range of targets and exhibit diverse biological activities.
  • Mode of Action: Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
  • Biochemical Pathways: Thiazole derivatives impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth.
  • Pharmacokinetics: Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
  • Result of Action: Thiazole derivatives exert a wide range of effects at the molecular and cellular levels, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Disclaimer
All articles and product information displayed are for informational purposes only. Products are designed for in vitro studies, which are experiments using cells or tissues in a controlled laboratory environment. These products are not drugs or medicines and have not been approved by the FDA for preventing, treating, or curing any medical condition or disease. Introducing these products into the human or animal body is strictly prohibited.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Pyrazole Core Amide-Linked Group Key Functional Groups Reference
Target Compound 1,5-dimethyl Thiazol-2-yl Thiazole, amide
4-Chloro-N-(5-methyl-2-pyridinyl) derivative 1,5-dimethyl, 4-chloro 5-methylpyridin-2-yl Chloro, pyridine, amide
N-(Benzo[d]thiazol-2-yl) derivative 1,5-dimethyl 6-methoxybenzo[d]thiazol Benzothiazole, morpholinopropyl
5-Chloro-1-aryl-3-methyl derivatives 1-aryl, 3-methyl, 5-chloro 4-cyano-1-arylpyrazol-5-yl Chloro, cyano, aryl

Analysis :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s thiazole group is electron-deficient due to the sulfur atom, whereas pyridine (as in the 4-chloro analog) and benzo[d]thiazole (with a methoxy group) introduce varying electronic effects.
  • Steric Effects: Bulky substituents like morpholinopropyl () or aryl groups () may influence solubility and membrane permeability. The thiazole ring in the target compound offers moderate steric hindrance compared to bulkier benzo[d]thiazole derivatives .

Analysis :

  • The target compound likely employs EDCI/HOBt-mediated amide coupling, a standard method for carboxamide synthesis.
  • Purification methods (e.g., preparative TLC in ) are consistent across analogs, though recrystallization solvents (ethanol, chloroform) vary based on solubility .

Physicochemical Properties

Table 3: Selected Physical Properties
Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Insights Reference
Target Compound C$9$H${11}$N$_4$OS 238.28 Not reported Likely moderate (amide + thiazole)
4-Chloro-N-(5-methylpyridin-2-yl) C${12}$H${13}$ClN$_4$O 264.71 Not reported Enhanced by pyridine
5-Chloro-1-aryl-3-methyl derivatives C${21}$H${15}$ClN$_6$O 402.83 133–183 Low (chloro, aryl groups)

Analysis :

  • Higher molar masses in derivatives correlate with elevated melting points (133–183°C), suggesting increased crystallinity from aryl stacking interactions .

Biological Activity

1,5-Dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₉H₁₀N₄OS
  • Molecular Weight : 222.27 g/mol
  • CAS Number : 1013782-63-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Core : This is achieved through a condensation reaction involving hydrazine and suitable diketones.
  • Introduction of the Thiazole Ring : Cyclization reactions with thiourea and α-haloketones are commonly used.
  • Formation of the Carboxamide Group : This is generally done through amide bond formation using coupling reagents.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

Cancer TypeCell LineIC₅₀ (µM)
Breast CancerMDA-MB-231<10
Liver CancerHepG2<15
Lung CancerA549<20
Colorectal CancerHCT116<25

These findings suggest that the compound may act by modulating key signaling pathways involved in cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity. In vitro studies have reported significant inhibition against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.30 μg/mL

These results highlight its potential as an antimicrobial agent, particularly against resistant strains .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways that regulate cell proliferation and apoptosis.
  • Non-covalent Interactions : The structure allows for hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Anticancer Activity :
    • A recent study synthesized various pyrazole derivatives, including thiazole-substituted compounds, and evaluated their anticancer effects in vitro. The results indicated that these compounds significantly inhibited cell growth in multiple cancer types, with some exhibiting IC₅₀ values lower than conventional chemotherapeutics .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial properties of several pyrazole derivatives against clinical isolates. The most active compounds showed potent activity against both gram-positive and gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .

Q & A

Q. What are the typical synthetic routes for 1,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide?

The synthesis involves multi-step organic reactions, starting with the assembly of the pyrazole core followed by coupling with a thiazole moiety. Key steps include:

  • Pyrazole formation : Cyclocondensation of diketones or β-keto esters with hydrazines under reflux conditions (ethanol or DMF, 80–100°C) .
  • Amide coupling : Reacting the pyrazole carboxylic acid derivative with 2-aminothiazole using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Analytical validation via HPLC and ¹H/¹³C NMR is critical .

Q. How is the structural characterization of this compound performed?

  • NMR spectroscopy : ¹H NMR (DMSO-d6) reveals diagnostic peaks: δ 2.3–2.5 ppm (pyrazole-CH₃), δ 6.8–7.2 ppm (thiazole-H), and δ 10.2 ppm (amide-NH) .
  • X-ray crystallography : Single-crystal analysis (using SHELX ) confirms planarity of the pyrazole-thiazole system and intermolecular hydrogen bonds (N–H···N/O) stabilizing the lattice .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 249.0882 (calculated 249.0885) .

Q. What biological activities are associated with this compound?

Preliminary studies on structural analogs suggest:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~0.5–2 µM) via competitive binding to the catalytic site, as shown in enzyme-linked immunosorbent assays (ELISAs) .
  • Anticancer potential : Apoptosis induction in HeLa cells (EC₅₀ ~10 µM) via caspase-3 activation, measured via flow cytometry and Western blot .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structural analysis?

  • Disorder modeling : Use SHELXL’s PART instruction to refine split positions with occupancy constraints .
  • Twinning detection : Employ PLATON’s TWINABS for data integration and Hooft parameter analysis (|y| < 0.3 indicates minor twinning) .
  • Hydrogen bonding networks : Mercury CSD’s "Packing Similarity" tool compares interactions (e.g., N–H···O vs. C–H···π) across related structures .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the thiazole with benzothiazole (increases lipophilicity, logP from 1.8→2.5) and assess cytotoxicity via MTT assays .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to enhance COX-2 selectivity (tested via molecular docking with AutoDock Vina) .
  • Pharmacophore mapping : Overlay docked poses (e.g., PyMOL) to identify conserved H-bond acceptors (amide C=O) and hydrophobic regions (methyl groups) .

Q. How can contradictory bioassay data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Use identical cell lines (e.g., HT-29 for COX-2) and normalize to reference inhibitors (e.g., celecoxib ).
  • Orthogonal validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) and cellular thermal shift assays (CETSA) .
  • Metabolic stability : Assess liver microsome half-life (e.g., human, t₁/₂ > 60 min) to rule out false negatives due to rapid degradation .

Q. What computational methods predict interaction mechanisms with biological targets?

  • MD simulations : GROMACS runs (100 ns, CHARMM36 force field) reveal stable binding to COX-2’s hydrophobic cleft, with RMSD < 2.0 Å after equilibration .
  • QSAR modeling : Use MOE’s 2D descriptors (e.g., polar surface area, AlogP) to correlate substituent size (molar refractivity) with anti-inflammatory activity (R² > 0.85) .
  • Hydrogen-bond analysis : Apply Etter’s graph-set notation (e.g., C(4) chains) to classify packing motifs in co-crystals .

Methodological Notes

  • Data Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., serum-free vs. serum-containing media). Always include positive controls and triplicate runs .
  • Synthetic Pitfalls : Amide coupling yields drop below 40% if residual water is present; use molecular sieves or anhydrous DMF .
  • Crystallography : For poor diffraction (I/σ < 2), merge multiple datasets (CrysAlisPro) or apply anisotropic displacement parameters (ADPs) during refinement .

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